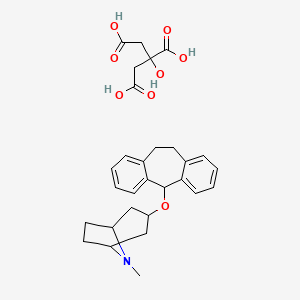

Deptropine dihydrogen citrate

Description

Historical Trajectories in Deptropine (B1209320) Compound Research

The journey of deptropine research is intertwined with the broader exploration of tropane (B1204802) alkaloids and their derivatives. These compounds have been a subject of scientific inquiry since the 19th century due to their medicinal properties.

Initial research into tropane derivatives identified their potential as both muscarinic antagonists and antihistamine agents. This led to the synthesis and optimization of various compounds, including deptropine. Deptropine, also known as dibenzheptropine, is structurally classified as a dibenzocycloheptene, featuring two benzene (B151609) rings linked by a cycloheptene (B1346976) ring. It functions as a first-generation H1 receptor antihistamine with anticholinergic properties. patsnap.comnih.gov Early clinical assessments in the 1960s explored the effects of deptropine dihydrogen citrate (B86180) in conditions such as chronic airway obstruction. nih.govwikipedia.org These preliminary studies provided a foundation for its classification and initial understanding within the medical and scientific communities. nih.gov

The focus of deptropine research has evolved significantly over time. While initially investigated for its antihistaminic and anticholinergic effects in respiratory ailments, contemporary research has shifted towards its potential in other therapeutic areas. nih.gov Modern research methodologies have enabled a deeper understanding of its mechanisms of action at the cellular and molecular levels. For instance, recent studies have utilized human hepatoma cell lines (Hep3B and HepG2) and mouse xenograft models to investigate its effects on cancer cells. nih.govnih.gov These in vitro and in vivo models have allowed for detailed analysis of its impact on cell proliferation and autophagy. nih.govnih.gov Furthermore, high-throughput screening of drug libraries has identified deptropine as a compound of interest for its potential antiviral activities, particularly against the Hepatitis E virus (HEV). researchgate.neteur.nl

Rationale for Dihydrogen Citrate Salt Formation in Research Contexts

The selection of a specific salt form for a drug substance is a critical aspect of pharmaceutical development, influencing its physical, chemical, and biological properties. nih.govbjcardio.co.uk Deptropine is most commonly marketed and studied as its dihydrogen citrate salt. wikipedia.org

The formation of a dihydrogen citrate salt can offer several advantages in a research setting. Citrate salts are often used to enhance the stability and bioavailability of a compound. They can also improve a compound's physicochemical properties, such as solubility and dissolution rate, which are crucial for creating effective formulations for experimental use. nih.govbjcardio.co.uk For instance, many active pharmaceutical ingredients (APIs) are oils or have low melting points, and converting them into a crystalline salt form can make them easier to handle and incorporate into therapeutic preparations. google.com The dihydrogen citrate salt, in particular, has been found to produce non-hygroscopic, crystalline products suitable for pharmaceutical manufacturing. google.com The use of citrate can also influence the particle size and surface charge of nanoparticles in drug delivery systems, which is a key area of modern pharmaceutical research. nih.gov

The table below outlines some of the key physicochemical properties of sodium dihydrogen citrate, which provides a reference for understanding the general characteristics of this salt form.

| Property | Value | Source |

| Molecular Formula | C6H7NaO7 | pharmacompass.com |

| Molecular Weight | 214.10 g/mol | pharmacompass.comnih.gov |

| Water Solubility | Soluble | chemicalbook.com |

| Appearance | White Crystalline Powder | chemicalbook.com |

This table presents data for Sodium Dihydrogen Citrate as a representative dihydrogen citrate salt.

The choice of the dihydrogen citrate salt has direct implications for the design of in vitro and preclinical studies. A stable and soluble compound ensures consistent and reproducible results in laboratory assays. pharmtech.com For in vitro experiments using cell cultures, the salt form can affect the compound's delivery to the cells and its interaction with the cellular environment. rsc.orgresearchgate.net For example, in studies investigating the anticancer effects of deptropine on hepatoma cells, the use of the citrate salt ensures that the compound can be effectively administered to the cell cultures in a controlled manner. nih.gov In preclinical animal models, the salt form can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters for evaluating its potential as a therapeutic agent. dndi.org The enhanced bioavailability of a citrate salt can lead to more accurate assessments of a compound's efficacy in vivo.

Overview of Current Academic Research Avenues for Deptropine Dihydrogen Citrate

Current academic research on this compound is exploring its potential beyond its original antihistamine indication. Two prominent areas of investigation are its anticancer and antiviral properties.

Recent studies have shown that deptropine can inhibit the proliferation of human liver cancer cells. nih.govwjgnet.com It has been found to be a potent inhibitor of both Hep3B and HepG2 human hepatoma cells. nih.gov The mechanism of action appears to involve the disruption of autophagy, a cellular process of degradation and recycling. nih.gov Specifically, deptropine increases the expression of a marker for autophagosome formation (light chain 3B-II) while preventing the degradation of an autophagic substrate (sequestosome 1/p62). nih.gov This blockage of the fusion between autophagosomes and lysosomes ultimately leads to hepatoma cell death. nih.govascopubs.org In vivo studies using mouse xenograft models have further supported these findings, demonstrating significant inhibition of tumor growth. nih.gov

Another significant area of current research is the antiviral activity of deptropine. It has been identified as a potent inhibitor of the Hepatitis E virus (HEV). researchgate.neteur.nl Research has shown that deptropine can inhibit HEV replication in multiple cell models, including Huh7.5 and 293T cells. researchgate.net The mechanism of its anti-HEV effect is thought to involve the inhibition of the NF-κB signaling pathway. eur.nl

The table below summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values from a study on deptropine's effect on hepatoma and HEV replication.

| Cell Line | Parameter | Concentration (μM) | Source |

| Hep3B | IC50 | 9.98 ± 0.12 | nih.gov |

| HepG2 | IC50 | 9.75 ± 0.11 | nih.gov |

| Huh7.5 (HEV Replicon) | IC50 | 2.89 | researchgate.net |

| HEK293T (HEV Replicon) | IC50 | 0.84 | researchgate.net |

| Huh7.5 (HEV Replicon) | CC50 | 12.20 | researchgate.net |

| HEK293T (HEV Replicon) | CC50 | 18.64 | researchgate.net |

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

Structure

2D Structure

Properties

CAS No. |

2169-75-7 |

|---|---|

Molecular Formula |

C29H35NO8 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(1R,5S)-8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C23H27NO.C6H8O7/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-9,18-20,23H,10-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-,19+,20?; |

InChI Key |

CHQGYMXXKZPWOI-IIPFOPBBSA-N |

SMILES |

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

2169-75-7 |

Related CAS |

604-51-3 (Parent) 77-92-9 (Parent) |

Synonyms |

BS 6987 BS-6987 deptropine deptropine citrate Deptropine FNA dibenzheptropine dibenzheptropine citrate Tropane, 3alpha-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-, citrate (1:1) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Deptropine (B1209320) Core Structure

The synthesis of the deptropine core, which combines a tropane (B1204802) alkaloid backbone with a dibenzocycloheptene moiety, relies on established principles of organic chemistry. The core structure's systematic name is 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yloxy)-8-methyl-8-azabicyclo[3.2.1]octane.

Classical Organic Synthesis Approaches to Tropane Scaffold

The tropane scaffold, 8-methyl-8-azabicyclo[3.2.1]octane, is a key component of deptropine and a wide range of other alkaloids. researchgate.net Historically, the Robinson tropane synthesis has been a cornerstone for constructing this bicyclic system. However, this classical method has limitations, particularly in accessing N-arylated derivatives. researchgate.netspringernature.com

Modern synthetic efforts have focused on developing milder and more versatile methods. One such approach is a visible-light-catalyzed radical [3+3]-annulation process, which affords N-arylated 8-azabicyclo[3.2.1]octane derivatives with good yields and high diastereoselectivity. springernature.com This method offers a significant advantage by allowing direct access to biologically relevant N-arylated scaffolds. springernature.com Other strategies involve the enantioselective deprotonation of tropinone (B130398) followed by aldol (B89426) reactions, providing access to various tropane derivatives. ehu.es These advancements have created robust platforms for producing a diverse range of tropane analogs for further investigation. nih.gov

Optimization of Synthetic Yields for Research Scale

For research purposes, obtaining deptropine in high yield and purity is crucial. The synthesis of deptropine citrate (B86180) involves the etherification of tropine (B42219) with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl, a process that requires optimized reaction conditions, including the use of specific organic solvents and catalysts. Rigorous quality control measures are implemented throughout the synthesis to meet the standards required for research applications.

Advanced Preparative Methodologies for Dihydrogen Citrate Salt

The formation of the dihydrogen citrate salt of deptropine is a critical step that enhances the compound's pharmaceutical properties, such as stability and solubility, compared to the free base.

Stoichiometric and Crystallization Techniques for High Purity Research Material

The preparation of deptropine dihydrogen citrate involves the reaction of deptropine with citric acid. The resulting salt has the molecular formula C29H35NO8 and a molecular weight of 525.6 g/mol . Achieving high purity for research-grade material necessitates precise stoichiometric control of the reactants and the use of appropriate crystallization techniques.

Common industrial crystallization methods for citrates include evaporation, cooling, and reactive crystallization. encyclopedia.pubmdpi.com The choice of method depends on the solubility characteristics of the specific citrate salt. encyclopedia.pubmdpi.com For instance, the differences in solubility between reactants and products are key factors in reactive crystallization. encyclopedia.pubmdpi.com The temperature during crystallization is also a critical parameter as it can influence the hydration state and crystal form of the final product. mdpi.com While not specifically detailed for deptropine, the general principles of citrate crystallization, such as using solvents like ethanol (B145695) or isopropyl alcohol and controlling cooling rates, are applicable. google.com

Impact of Salt Formation on Structural Conformation for Research

The formation of a salt can significantly influence the physicochemical properties of a drug molecule. nih.gov For deptropine, conversion to the dihydrogen citrate salt is known to improve its stability and bioavailability. This is a common strategy used in pharmaceutical development to enhance the properties of active pharmaceutical ingredients (APIs). nih.gov

Design and Synthesis of Deptropine Analogues for Structure-Activity Relationship (SAR) Studies

The investigation of deptropine analogues is essential for understanding the relationship between the molecule's structure and its biological activity. researchgate.net Such studies can guide the design of new compounds with improved properties.

A study screening twelve benzocycloheptene (B12447271) structural analogues of deptropine demonstrated that deptropine was the most potent inhibitor of certain cancer cell lines. researchgate.net This highlights the importance of the specific combination of the dibenzocycloheptene and tropane moieties for its activity. researchgate.net

The synthesis of analogues often involves modifying different parts of the deptropine scaffold. For example, late-stage functionalization strategies allow for modifications at various positions on the tropane ring with minimal increases in the number of synthetic steps. nih.gov This enables the efficient production of a library of compounds for SAR studies. nih.gov Research on other tropane derivatives has shown that modifications to the ester and N-substituted groups can significantly impact transporter binding affinities. uno.edu For instance, the synthesis of 3β-aryl-3α-arylmethoxytropane analogues, which are hybrid structures, has been explored to achieve desired potencies at different transporters. uno.edu These approaches provide a framework for the rational design and synthesis of novel deptropine analogues with potentially enhanced or more specific biological activities.

Molecular and Preclinical Pharmacological Investigations

Receptor Binding and Ligand-Target Interaction Profiling

Deptropine (B1209320) is recognized for its activity as both an antihistamine and an anticholinergic agent. wikipedia.org Its therapeutic effects are rooted in its ability to bind to specific receptors, primarily histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgnih.govpatsnap.com

Muscarinic Acetylcholine Receptor Subtype Affinity and Selectivity (e.g., M1, M2, M3, M4, M5)

Deptropine exhibits anticholinergic properties by acting as a muscarinic antagonist. nih.govpatsnap.com This action involves the inhibition of acetylcholine, a key neurotransmitter, at muscarinic receptors. patsnap.com These G-protein-coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distributions and physiological roles. nih.govnih.gov The affinity and selectivity of deptropine for these subtypes are critical determinants of its therapeutic and potential side-effect profile.

Radioligand binding assays are a fundamental technique for characterizing the affinity and selectivity of compounds for specific receptor subtypes. nih.govresearchgate.net These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound like deptropine, researchers can determine its binding affinity. nih.gov This methodology is crucial for understanding the interaction of deptropine with the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). nih.govnih.gov The use of recombinant cell lines expressing individual human muscarinic receptor subtypes allows for a precise assessment of subtype selectivity. nih.gov

Competitive binding experiments are a specific type of radioligand binding assay used to determine the inhibition constant (Ki) of a compound. nih.govnih.gov The Ki value represents the concentration of the competing ligand (in this case, deptropine) that will bind to 50% of the receptors in the absence of the radioligand. It is a measure of the affinity of the ligand for the receptor. nih.gov The lower the Ki value, the higher the binding affinity.

The determination of Ki values for deptropine at each muscarinic receptor subtype would provide a quantitative measure of its affinity and selectivity. For example, comparative studies of other muscarinic antagonists have used this method to establish their rank order of selectivity for the M1 receptor subtype. nih.gov

Table 1: Illustrative Data Table for Muscarinic Receptor Subtype Affinity of Deptropine

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| M1 | [³H]-Pirenzepine | Deptropine | Data not available |

| M2 | [³H]-N-methylscopolamine | Deptropine | Data not available |

| M3 | [³H]-N-methylscopolamine | Deptropine | Data not available |

| M4 | [³H]-N-methylscopolamine | Deptropine | Data not available |

| M5 | [³H]-N-methylscopolamine | Deptropine | Data not available |

| This table is illustrative. Specific Ki values for deptropine at each muscarinic receptor subtype were not found in the search results. |

Histamine H1 Receptor Binding Characterization

Deptropine is classified as a tricyclic H1-antihistamine. smpdb.ca It functions by competitively blocking the action of histamine at the H1 receptors, thereby mitigating allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction. patsnap.comsmpdb.ca

Quantitative receptor occupancy (RO) studies are essential for understanding the pharmacodynamics of a drug. nih.govyoutube.com These in vitro assays measure the percentage of target receptors that are bound by a drug at a given concentration. nih.gov For deptropine, such studies would quantify its binding to histamine H1 receptors on the surface of cells. Flow cytometry is a common technique used for RO assays. nih.govyoutube.com

Specific quantitative receptor occupancy data for deptropine at the H1 receptor was not available in the provided search results. However, the principles of these studies are well-documented. nih.govyoutube.comnih.gov

Table 2: Illustrative Data Table for Histamine H1 Receptor Occupancy of Deptropine

| Cell Type | Deptropine Concentration (nM) | Receptor Occupancy (%) |

| e.g., Recombinant CHO cells expressing human H1R | Concentration 1 | Data not available |

| Concentration 2 | Data not available | |

| Concentration 3 | Data not available | |

| This table is illustrative. Specific in vitro receptor occupancy data for deptropine was not found in the search results. |

Investigation of Other Potential Molecular Targets (e.g., Dopamine (B1211576) Transporter)

Beyond its primary targets, the potential for deptropine to interact with other molecular entities, such as the dopamine transporter (DAT), has been considered. The dopamine transporter is a protein that regulates dopamine levels in the brain by reuptaking it from the synaptic cleft. nih.govnih.gov Some antihistamines with structural similarities to certain psychoactive compounds have been investigated for their effects on dopamine uptake. drexel.edu

While a direct investigation into the binding affinity of deptropine for the dopamine transporter was not found in the search results, the structural and functional characteristics of DAT are well-studied. nih.govnih.gov Any potential interaction would likely be evaluated using binding assays with radiolabeled ligands specific for the dopamine transporter.

Cellular Signaling Pathway Modulation and Functional Antagonism (in vitro)

Deptropine is recognized as a first-generation antihistamine, primarily functioning as an antagonist at the histamine H1 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. smpdb.cadrugbank.com Many first-generation antihistamines also exhibit anticholinergic (antimuscarinic) properties. nih.gov The subsequent sections explore the modulation of specific signaling cascades by deptropine, stemming from its interaction with these receptors.

As an antagonist of H1 and muscarinic receptors, deptropine influences downstream signaling pathways typically activated by these GPCRs. smpdb.canih.gov Antihistamines often act as inverse agonists, binding preferentially to the inactive state of the H1 receptor and reducing its basal signaling activity. nih.govnih.gov

The direct modulatory effect of deptropine on adenylyl cyclase activity and cyclic AMP (cAMP) accumulation has not been extensively characterized in dedicated in vitro studies. Generally, H1 receptor signaling is not primarily coupled to the adenylyl cyclase-cAMP pathway; instead, it mainly involves phospholipase C activation. smpdb.ca However, some studies on histamine receptor signaling indicate that H1 receptor stimulation can lead to an increase in cAMP-phosphodiesterase (PDE) activity, which would decrease intracellular cAMP levels. nih.gov As an H1 antagonist, deptropine would be expected to block this histamine-induced effect. In contrast, other research in guinea pig tracheal smooth muscle cells showed that the H1 antagonist triprolidine (B1240482) did not alter histamine-stimulated cAMP synthesis, which is mediated by H2 receptors. nih.gov This suggests that H1 receptor blockade by drugs like deptropine may not significantly impact the cAMP pathway. Further investigation is required to elucidate the precise effects of deptropine on adenylyl cyclase and cAMP levels in different cell types.

Deptropine, through its action as an H1-antihistamine, interferes with the canonical H1 receptor signaling pathway, which involves the activation of phospholipase C (PLC). smpdb.ca PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com This cascade results in the mobilization of calcium from intracellular stores. smpdb.canih.gov By blocking the H1 receptor, deptropine is expected to inhibit histamine-induced phosphoinositide hydrolysis and the subsequent rise in intracellular calcium.

Furthermore, deptropine possesses antimuscarinic properties. nih.gov Muscarinic receptors, particularly M1 and M3 subtypes, are also coupled to the phospholipase C pathway. nih.gov Their activation similarly triggers phosphoinositide hydrolysis and calcium mobilization. nih.govnih.gov Therefore, deptropine's anticholinergic activity would also contribute to the inhibition of this signaling cascade when stimulated by muscarinic agonists. However, direct in vitro studies quantifying the inhibitory potency of deptropine on phosphoinositide hydrolysis and calcium mobilization are not prominently available.

Recent research has uncovered that the effects of deptropine extend beyond simple receptor antagonism to include the modulation of fundamental cellular processes like autophagy.

In vitro studies using human hepatoma cell lines (Hep3B and HepG2) have demonstrated that deptropine can induce cell death by modulating the autophagy pathway. nih.gov Specifically, deptropine was found to block the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process. smpdb.canih.gov This leads to an accumulation of autophagosomes within the cells.

| Cell Line | Treatment | Observation | Implication |

| Hep3B | Deptropine | Increased LC3B-II expression | Induction of autophagosome formation |

| HepG2 | Deptropine | Increased LC3B-II expression | Induction of autophagosome formation |

| Hep3B | Deptropine | No degradation of SQSTM1/p62 | Blockade of autophagic flux |

| HepG2 | Deptropine | No degradation of SQSTM1/p62 | Blockade of autophagic flux |

| Hep3B & HepG2 | Deptropine | Blocked fusion of autophagosomes and lysosomes | Inhibition of autophagy progression |

Interestingly, the expression of other key autophagy-related proteins, such as ATG7, VPS34, and phosphorylated AMPK and Akt, did not show significant changes, suggesting a specific mechanism of action for deptropine on the late stages of autophagy. smpdb.ca The antiproliferative and autophagy-modulating effects of deptropine may not be directly mediated through its H1 receptor antagonism, as the potency of these effects did not always correlate with the antihistaminic activity of other tested benzocycloheptene-based drugs. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity, Quantification, and Metabolite Profiling in Research Samples

Chromatographic methods are fundamental in the analytical workflow for Deptropine (B1209320) dihydrogen citrate (B86180), enabling the separation of the active compound from impurities, degradation products, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control and quantification of Deptropine. While specific validated methods for Deptropine are not extensively published, methodologies for structurally similar tropane-based compounds, such as Benztropine and Atropine (B194438), provide a strong foundation for method development.

For research applications, a reversed-phase HPLC (RP-HPLC) method is typically developed. The separation is achieved on a C18 column, which is suitable for retaining the moderately polar Deptropine molecule. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic or gradient elution can be employed to achieve optimal separation from any related substances. Detection is commonly performed using a UV detector, typically set at a wavelength where the dibenzocycloheptene chromophore exhibits maximum absorbance, such as around 220 nm.

Method validation for research purposes would involve assessing parameters like specificity, linearity, precision, and accuracy to ensure the reliability of the analytical data.

Table 1: Illustrative HPLC Parameters for Analysis of Tropane (B1204802) Alkaloids

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., sulfuric acid) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 220 nm |

| Injection Volume | 10 - 20 µL |

This table presents typical starting conditions for method development based on similar compounds like Benztropine.

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like Deptropine, direct analysis by GC is not feasible without derivatization. However, GC can be applied to the study of potential volatile metabolites or degradation products. For instance, hydrolysis of the ether linkage in Deptropine would yield tropine (B42219), which can be analyzed by GC after derivatization to increase its volatility and thermal stability. A common derivatization agent for tropane alkaloids is N,O-Bis(trimethylsilyl)acetamide (BSA), which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

A GC method would typically utilize a capillary column with a non-polar stationary phase (e.g., 3% OV-1) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The latter (GC-MS) provides the advantage of structural information, aiding in the identification of unknown metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an exceptionally powerful and sensitive technique for the analysis of Deptropine in complex biological matrices such as plasma or urine. This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source operating in positive ion mode, as the tertiary amine in the tropane ring is readily protonated. The resulting protonated molecule [M+H]⁺ is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low concentrations. For robust quantification, a stable isotope-labeled internal standard, such as Deptropine-d3, would be ideal.

Table 2: Representative LC-MS/MS Parameters for Tropane Alkaloid Analysis

| Parameter | Condition |

| LC System | UHPLC/HPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | ~325 °C |

| Nebulizer Pressure | ~20 psi |

These parameters are based on established methods for other tropane alkaloids and serve as a guide for Deptropine analysis.

Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the unequivocal structural elucidation and characterization of Deptropine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. A full suite of NMR experiments can provide unambiguous information about the carbon-hydrogen framework of Deptropine.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the N-methyl group on the tropane ring, the protons of the bicyclic system, the benzylic protons of the dibenzocycloheptene moiety, and the aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary). The chemical shifts are indicative of the electronic environment of each carbon.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton and carbon atoms, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different molecular fragments. These techniques are vital for confirming the ether linkage between the tropane and dibenzocycloheptene moieties and for analyzing the conformation of the tropane ring.

Mass spectrometry, particularly tandem MS (MS/MS), is essential for confirming the molecular weight and for obtaining structural information through fragmentation analysis. The fragmentation pattern is a unique fingerprint of a molecule and is invaluable for identifying metabolites in biological samples.

For Deptropine (Molecular Formula: C₂₃H₂₇NO, Molecular Weight: 333.47 g/mol ), electron ionization (EI) or ESI can be used. In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 334.2 would be selected and fragmented. The fragmentation of the tropane ring is well-characterized and typically involves cleavages leading to characteristic ions. The primary fragmentation pathways for tropane ethers often involve the cleavage of the tropane ring system. Based on GC-MS data available in public databases, key fragments for Deptropine are observed at specific mass-to-charge ratios. nih.gov

Table 3: Key Mass Fragments of Deptropine from GC-MS Data nih.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Putative Fragment Identity |

| 124 | Top Peak | Resulting from cleavage of the tropane ring |

| 140 | 2nd Highest | Likely related to the tropane moiety after rearrangement |

| 94 | 3rd Highest | A common fragment from the N-methylated piperidine (B6355638) portion |

These fragments are characteristic of the tropane alkaloid core and are crucial for identifying Deptropine and its metabolites in complex samples.

The analysis of these fragmentation patterns allows researchers to pinpoint sites of metabolic modification, such as hydroxylation on the aromatic rings or N-demethylation of the tropane nitrogen, by observing characteristic mass shifts in the precursor and product ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative identification and structural elucidation of pharmaceutical compounds by probing their molecular vibrations. americanpharmaceuticalreview.com Each molecule possesses a unique vibrational spectrum, often referred to as a "molecular fingerprint," which allows for its unambiguous identification. mdpi.com

In the analysis of Deptropine dihydrogen citrate, IR and Raman spectroscopy would provide detailed information on its constituent functional groups. The spectrum would arise from the combined vibrations of the Deptropine base and the citrate counter-ion. For the Deptropine molecule, characteristic vibrations would include C-H stretching from the aromatic rings of the dibenzocycloheptene group and the aliphatic protons of the tropane skeleton, as well as the C-O-C stretching of the ether linkage. The citrate component would contribute strong, characteristic absorptions from C=O (carbonyl) and O-H stretching of its carboxylic acid groups.

These techniques are invaluable for confirming the identity of the compound, detecting impurities, and studying intermolecular interactions, such as hydrogen bonding between the Deptropine molecule and the citrate ion. tudublin.ie Although a specific, published spectrum for this compound is not available, the expected vibrational modes can be predicted based on its structure and data from related compounds like other tropane alkaloids. researchgate.netnih.gov

Table 1: Hypothetical Vibrational Spectroscopy Data for this compound This table is illustrative and shows expected vibrational frequency ranges for the functional groups present in the molecule. Actual values would require experimental measurement.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|---|

| Aromatic Ring (Dibenzocycloheptene) | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic Ring (Dibenzocycloheptene) | C=C Stretch | 1600 - 1450 | IR, Raman |

| Aliphatic (Tropane/Cycloheptene) | C-H Stretch | 3000 - 2850 | IR, Raman |

| Ether | C-O-C Asymmetric Stretch | 1250 - 1050 | IR |

| Citrate Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) | IR |

| Citrate Carboxylic Acid | C=O Stretch | 1725 - 1700 | IR |

Electrophoretic and Capillary Separation Techniques in Complex Research Matrices

Capillary electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate analytes within a narrow capillary. wikipedia.org These methods are characterized by high efficiency, short analysis times, and minimal sample consumption, making them ideal for analyzing complex mixtures such as biological fluids or pharmaceutical formulations. wikipedia.orgnih.gov

For a basic compound like Deptropine, which has a tertiary amine in its tropane structure, Capillary Zone Electrophoresis (CZE) would be a highly suitable technique. ebi.ac.uk In a buffer with an acidic pH, the amine group would be protonated, giving the molecule a positive charge and allowing it to migrate toward the cathode under the influence of an electric field. The separation of Deptropine from its potential impurities or metabolites would be based on differences in their charge-to-size ratios.

Furthermore, CE is a powerful tool for chiral separations. nih.govspringernature.comnih.gov Since Deptropine possesses stereocenters, it is crucial to separate its enantiomers for research applications. This can be achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times, enabling their separation and quantification. springernature.com While specific CE methods for Deptropine are not detailed in the reviewed literature, methods developed for other antihistamines provide a strong basis for method development. scielo.brnih.gov

Table 2: Representative Capillary Electrophoresis Parameters for Antihistamine Analysis This table presents typical experimental conditions for the analysis of basic drug compounds like Deptropine by CZE. These parameters would require optimization for a specific application.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Capillary | Fused silica, 50 µm i.d., 40-60 cm total length | Provides the medium for separation. |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer | Maintains pH and conducts current. |

| BGE pH | 2.5 - 4.5 | Ensures protonation of the analyte and controls electroosmotic flow (EOF). |

| Applied Voltage | 15 - 25 kV | Driving force for separation. |

| Temperature | 25 °C | Ensures reproducibility of migration times. |

| Chiral Selector (for enantioseparation) | 10-20 mM β-cyclodextrin or derivative | Forms transient diastereomeric complexes with enantiomers. nih.gov |

| Detection | UV Absorbance at ~210 nm | Monitors the analyte as it passes the detector. |

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure, including the stereochemistry at its chiral centers. It would also reveal the nature of the ionic and hydrogen-bonding interactions between the protonated Deptropine cation and the dihydrogen citrate anion. This information is fundamental to understanding the compound's physicochemical properties, such as solubility and stability.

In cases where obtaining a single crystal is difficult, Powder X-ray Diffraction (PXRD) can be employed. researchgate.netmdpi.com PXRD is crucial for identifying the crystalline form (polymorphism) and is a primary tool in the screening and characterization of co-crystals. researchgate.net Co-crystals are multi-component crystals where a drug and a co-former are held together by non-covalent interactions. nih.gov The formation of co-crystals is a widely used strategy to enhance the properties of an active pharmaceutical ingredient. rsc.orgresearchgate.net A co-crystal screening study for Deptropine could identify novel solid forms with modified properties. Although no published crystal structure for this compound was identified, the parameters that such a study would yield are well-defined.

Table 3: Illustrative Crystallographic Data Report This table shows the type of data generated from a single-crystal X-ray diffraction experiment. The values are not specific to this compound and are for illustrative purposes only.

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₂₉H₃₅NO₈ |

| Formula Weight | 525.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(1) |

| b (Å) | 18.456(2) |

| c (Å) | 14.789(2) |

| β (°) | 98.76(1) |

| Volume (ų) | 2728.9(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.279 |

Lack of Specific Preclinical Research Data for this compound

Following a comprehensive search for detailed preclinical research on the pharmacokinetic and metabolic profile of this compound, it has been determined that specific, quantitative data required to fully address the requested article structure is not publicly available. While general pharmacokinetic properties are mentioned in passing, in-depth studies corresponding to the specific subsections of the user's outline could not be located.

General pharmacokinetic information suggests that Deptropine citrate is rapidly absorbed and distributed throughout the body after administration. It is understood to undergo hepatic metabolism, and its resulting metabolites are primarily excreted through the kidneys patsnap.com.

However, a thorough investigation failed to uncover specific research findings for this compound in the following key areas of preclinical investigation:

In vitro Permeability Assays: No studies detailing the permeability of this compound using Caco-2 cell monolayers or similar in vitro models were found.

Tissue Distribution Profiling: Specific data on the concentration and distribution of this compound in various tissues of animal models, such as rodents, are not available in the reviewed literature.

Metabolic Stability and Metabolite Identification: While hepatic metabolism is mentioned, detailed in vitro studies using liver microsomes or hepatocytes to determine the metabolic stability, half-life, intrinsic clearance, or to identify specific metabolites of this compound could not be sourced.

Excretion Pathways in Animal Models: Beyond the general statement of kidney excretion, specific studies quantifying the excretion pathways (e.g., urinary vs. fecal elimination) in animal models are not publicly documented.

Blood-Brain Barrier (BBB) Permeability: No specific studies, including in situ brain perfusion models in rats or other animals, were found that quantitatively assess the ability of this compound to cross the blood-brain barrier.

Due to the absence of this specific, detailed research data, it is not possible to generate the thorough and scientifically accurate content for each requested section and subsection as outlined. The available information is high-level and does not include the detailed research findings or data tables required for the article.

Pharmacokinetic and Metabolic Investigations in Preclinical Research Models

Blood-Brain Barrier (BBB) Permeability Studies in Animal Models

Quantitative Assessment of Central Nervous System Penetration

While it is known that Deptropine (B1209320) dihydrogen citrate (B86180) can cross the blood-brain barrier to exert its effects, the precise extent and rate of this penetration have not been publicly documented with quantitative metrics. patsnap.com Preclinical pharmacokinetic studies are essential for understanding the disposition of a drug within the CNS. allucent.combcm.edu Such studies typically involve measuring drug concentrations in both the plasma and brain tissue at various time points following administration in animal models. nih.gov The resulting data are used to calculate key parameters like the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which provide insights into the extent of CNS penetration and the potential for target engagement within the brain. nih.gov

Deptropine belongs to the class of tropane (B1204802) alkaloids. wikipedia.org Many compounds in this class are known to cross the blood-brain barrier and exert effects on the central nervous system. nih.govmdpi.com However, the degree of CNS penetration can vary significantly between different tropane alkaloids based on their physicochemical properties, such as lipophilicity and molecular size. nih.gov Without specific preclinical studies on deptropine, any discussion on its CNS penetration remains speculative.

Due to the absence of specific experimental data for Deptropine dihydrogen citrate, a data table illustrating its CNS penetration cannot be constructed at this time. Further preclinical research is required to quantitatively characterize the pharmacokinetics of this compound within the central nervous system.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov Molecular dynamics simulations then provide insights into the dynamic behavior of this complex over time. These methods are pivotal in elucidating the interactions between a ligand like deptropine (B1209320) and its target receptor, which is crucial for its pharmacological effect.

Elucidation of Binding Poses and Interaction Hotspots

Molecular docking studies on anticholinergic drugs targeting muscarinic receptors help in identifying the most likely binding pose of the ligand within the receptor's active site. For instance, studies on related compounds have shown that the tropane-like moiety, also present in deptropine, often orients itself in a specific manner within the binding pocket of muscarinic receptors. The interaction hotspots, which are key amino acid residues in the receptor that form significant interactions with the ligand, can be identified. These interactions typically include hydrogen bonds, ionic interactions, and hydrophobic interactions. For example, the positively charged nitrogen atom in the tropane (B1204802) ring system is often found to form an ionic bond with a conserved aspartate residue in the binding site of muscarinic receptors. Aromatic rings in the ligand can engage in π-π stacking interactions with aromatic residues like tyrosine and tryptophan in the receptor. mdpi.com

A representative docking study of a generic muscarinic antagonist into a muscarinic receptor might reveal the following interactions:

| Interaction Type | Ligand Moiety | Receptor Residue | Significance |

|---|---|---|---|

| Ionic Bond | Protonated Nitrogen | Aspartate (e.g., Asp105) | Anchors the ligand in the binding pocket. |

| Hydrogen Bond | Ester/Ether Oxygen | Tyrosine (e.g., Tyr106) | Contributes to binding affinity and specificity. |

| π-π Stacking | Aromatic Rings | Tryptophan (e.g., Trp400) | Stabilizes the ligand-receptor complex. |

| Hydrophobic Interaction | Dibenzocycloheptene Ring | Leucine, Valine | Enhances binding affinity. |

Conformational Analysis of Deptropine in Receptor Active Sites

Once a plausible binding pose is identified through docking, molecular dynamics simulations can be employed to study the conformational changes of both the ligand and the receptor upon binding. These simulations provide a dynamic picture of the interaction, revealing how the ligand adapts its conformation to fit optimally within the active site and how the receptor might adjust its shape to accommodate the ligand. For a molecule with the structural complexity of deptropine, which includes a bulky dibenzocycloheptene tricycle attached to a tropane-like scaffold, conformational analysis is key to understanding its binding affinity and selectivity. The simulations can highlight the energetically favorable conformations of the molecule within the binding pocket, which is critical information for the design of more rigid and potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are invaluable for predicting the activity of newly designed molecules before their synthesis.

Development of Predictive Models for Pharmacological Activity

In the context of muscarinic antagonists, QSAR models have been developed to predict their binding affinity or functional activity. nih.gov For a series of compounds structurally related to deptropine, a QSAR model would be built by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). The biological activity of these compounds is then measured experimentally. Finally, a statistical method, such as multiple linear regression or partial least squares, is used to derive an equation that correlates the descriptors with the biological activity. A hypothetical QSAR equation for a series of muscarinic antagonists might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (β) indicate the contribution of each descriptor to the activity.

Identification of Key Structural Descriptors for Activity

Through the development of QSAR models, the key structural features that are most important for the desired pharmacological activity can be identified. For instance, a QSAR study on a series of tropinyl and piperidinyl esters as antimuscarinic agents revealed that the size and electronic character of the side chain were crucial for their activity at M2 receptors, while the electronic nature of the side chain was more important for M3-inhibitory activities. nih.gov For deptropine analogues, a QSAR study might reveal that the hydrophobicity of the dibenzocycloheptene ring system and the electronic properties of the ether linkage are critical for high affinity to muscarinic receptors. This knowledge can then be used to guide the design of new analogues with improved potency and selectivity.

The following table presents a hypothetical summary of key descriptors and their influence on activity, based on general principles of QSAR for muscarinic antagonists:

| Descriptor | Type | Influence on Activity | Rationale |

|---|---|---|---|

| logP | Hydrophobic | Positive Correlation | Enhanced interaction with hydrophobic pockets in the receptor. |

| Dipole Moment | Electronic | Negative Correlation | A more balanced charge distribution may favor binding. |

| Molecular Volume | Steric | Optimal Range | The molecule must fit within the binding site without steric clashes. |

| HOMO Energy | Electronic | Positive Correlation | Higher HOMO energy can indicate greater electron-donating ability for interactions. |

Pharmacophore Modeling and Virtual Screening for Discovery of Related Ligands

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. dovepress.comfiveable.me

A pharmacophore model for muscarinic antagonists related to deptropine would typically include features such as a cationic center (from the protonated nitrogen), one or two hydrogen bond acceptors (like the ether oxygen), and one or more hydrophobic regions (representing the bulky dibenzocycloheptene moiety). Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. fiveable.me This allows for the rapid identification of diverse molecules that are likely to bind to the same target receptor. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing. This approach has been successfully used to discover novel muscarinic receptor antagonists. researchgate.net

The features of a typical pharmacophore model for a muscarinic antagonist are summarized below:

| Pharmacophoric Feature | Description | Example in Deptropine Structure |

|---|---|---|

| Cationic Center | A positively charged group, usually a protonated amine. | The nitrogen atom in the tropane-like ring. |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond, such as oxygen or nitrogen. | The ether oxygen atom. |

| Hydrophobic Group | A nonpolar group that interacts with hydrophobic regions of the receptor. | The dibenzocycloheptene ring system. |

| Aromatic Ring | A planar, cyclic, conjugated system. | The phenyl rings of the dibenzocycloheptene moiety. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

No publicly available research data were found for the quantum chemical calculations of the electronic structure and reactivity of deptropine dihydrogen citrate (B86180). Consequently, data tables and detailed research findings for this specific compound cannot be provided.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Molecular Targets and Pathways

A systematic screening of deptropine (B1209320) against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters could reveal previously unknown targets. For instance, structural analogs of deptropine, such as benztropine, have demonstrated significant affinity for the dopamine (B1211576) transporter (DAT), a target not conventionally associated with deptropine. nih.gov Investigating whether deptropine shares this or other off-target activities could provide new insights into its central nervous system effects. nih.govnih.govhyphadiscovery.com

Beyond direct receptor binding, research should delve into the downstream signaling cascades modulated by deptropine. Muscarinic receptors, for example, couple to a multitude of intracellular pathways, including the activation of phospholipases and the modulation of mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov Elucidating how deptropine influences these complex signaling networks could uncover novel mechanisms and explain tissue-specific responses.

| Potential Unconventional Target Class | Specific Example(s) | Rationale for Investigation |

| Neurotransmitter Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Structural analogs show affinity for DAT, suggesting a potential for deptropine to modulate monoamine reuptake. nih.gov |

| Ion Channels | Inwardly rectifying potassium channels, N and P/Q-type calcium channels | Muscarinic receptors are known to couple to various ion channels via G-protein subunits; deptropine's effect on these channels is uncharacterized. nih.gov |

| Enzymes | Cholinesterases, Kinases | Off-target enzymatic inhibition could contribute to the overall pharmacological profile. |

| Orphan Receptors | Various GPCRs with unknown endogenous ligands | Systematic screening may uncover entirely novel receptor interactions for the tropane (B1204802) alkaloid structure. |

Development of Advanced Preclinical Models for Mechanistic Elucidation

Traditional preclinical research relying on 2D cell cultures and animal models often fails to fully replicate the complexity of human physiology. The development and application of advanced, human-relevant preclinical models, such as organoids and microfluidic systems, represent a critical future direction for deptropine research. ijpsjournal.comnih.govnih.gov

Brain Organoids: Given deptropine's ability to cross the blood-brain barrier and cause sedation, brain organoids derived from human induced pluripotent stem cells (iPSCs) offer an unparalleled opportunity to study its effects on human neural tissue. patsnap.comijpsjournal.com These 3D models can be used to investigate how deptropine impacts neuronal firing, synaptic plasticity, and network activity in a complex, multicellular environment that mimics the human brain. stemcell.com

Gut Organoids: To better understand the peripheral anticholinergic effects of deptropine, gut organoids can be employed. These models replicate the cellular architecture and function of the intestinal epithelium, providing a platform to study the compound's impact on motility, secretion, and epithelial barrier function.

Microfluidic "Organs-on-a-Chip": Microfluidic systems, particularly blood-brain barrier (BBB)-on-a-chip models, are poised to revolutionize the study of drug transport into the central nervous system. mdpi.comnih.gov These devices co-culture brain endothelial cells with astrocytes and pericytes, recreating the highly selective barrier of the in vivo BBB. stemcell.comnih.gov Such a model would allow for precise, quantitative studies of deptropine's permeability and its interactions with efflux transporters at the BBB.

The use of these advanced models can provide more accurate predictions of human responses, reduce reliance on animal testing, and offer deeper mechanistic insights into the compound's action at the tissue and organ level. nih.gov

Rational Design of Next-Generation Deptropine-Based Research Probes and Tools

The core structure of deptropine, a tropane alkaloid, provides a versatile scaffold for chemical modification. mdpi.comnih.gov Rational drug design, guided by computational modeling and detailed structure-activity relationship (SAR) studies, can be employed to develop a new generation of deptropine-based molecules. nih.gov The goal is not necessarily to create new therapeutics, but to design highly selective chemical probes to dissect complex biological processes.

Future research could focus on synthesizing deptropine analogs with modifications designed to achieve specific objectives:

Receptor Subtype Selectivity: Create analogs that selectively target one of the five muscarinic receptor subtypes (M1-M5) to help elucidate the specific physiological role of each subtype.

Separation of Activities: Design molecules that isolate the antihistaminic from the anticholinergic properties, allowing researchers to study the independent contributions of each activity.

Fluorescent or Tagged Probes: Synthesize deptropine derivatives conjugated to fluorescent tags or biotin. These probes would be invaluable for visualizing receptor distribution in tissues and for use in biochemical assays to study receptor trafficking and binding kinetics.

SAR studies, similar to those conducted on related compounds like atropine (B194438) and benztropine, would be essential to identify the key structural features required for binding affinity and selectivity at various targets. nih.govderpharmachemica.com This approach would transform deptropine from a pharmacological agent into a sophisticated tool for fundamental biological research.

Integration of Omics Technologies in Mechanistic Research

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful, unbiased approach to understanding the systemic effects of deptropine. mdpi.com Integrating proteomics and metabolomics into deptropine research can reveal novel mechanisms of action and identify biomarkers of drug exposure and response. mdpi.com

Proteomics: This involves the comprehensive analysis of the proteome—the entire set of proteins expressed by a cell or tissue. longdom.org Using mass spectrometry-based proteomics, researchers can treat neuronal or smooth muscle cells with deptropine and quantify changes in the expression levels of thousands of proteins. nih.govnautilus.bio This could reveal unexpected signaling pathways and cellular processes that are modulated by the drug, providing a holistic view of its impact far beyond the primary receptor targets. nih.govyoutube.com

Metabolomics: This is the systematic study of metabolites within a biological system. nih.gov By analyzing the metabolomic profile of biofluids (e.g., serum, urine) from preclinical models exposed to deptropine, researchers can identify a "metabolic fingerprint" of the drug's effect. nih.govmdpi.com This could uncover alterations in key metabolic pathways, such as lipid or amino acid metabolism, and provide insights into the systemic physiological response to the compound. mdpi.com

| Omics Technology | Potential Application in Deptropine Research | Example of Potential Findings |

| Proteomics | Quantify protein expression changes in human brain organoids after deptropine treatment. | Identification of down-regulated synaptic proteins or up-regulated stress response proteins, revealing novel neurobiological effects. |

| Metabolomics | Profile serum metabolites in a preclinical model following deptropine administration. | Discovery of significant alterations in neurotransmitter precursors or energy metabolism pathways, indicating broader systemic impact. |

| Transcriptomics | Analyze gene expression changes in target tissues (e.g., smooth muscle, brain). | Identification of gene networks related to inflammation or cell cycle that are unexpectedly modulated by deptropine. |

Methodological Innovations in Deptropine Research and Characterization

Advancements in analytical and biophysical techniques provide new opportunities for the precise characterization of deptropine and its interactions with biological targets. Moving beyond traditional methods will allow for a more nuanced and quantitative understanding of its pharmacology.

Future research should incorporate state-of-the-art analytical methods for the detection and quantification of deptropine and its metabolites. Techniques such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offer superior sensitivity and specificity compared to older methods, enabling detailed pharmacokinetic studies in complex biological matrices. mdpi.commdpi.com

Furthermore, biophysical methods can provide unprecedented detail on the molecular interactions of deptropine. For example, Surface Plasmon Resonance (SPR) can be used to measure the real-time binding kinetics (association and dissociation rates) of deptropine with its receptors, offering deeper insights than simple endpoint affinity measurements.

| Methodological Innovation | Description | Application to Deptropine Research |

| UPLC-MS/MS | An advanced chromatographic technique providing high-resolution separation and highly sensitive mass-based detection. mdpi.com | Precise quantification of deptropine and its metabolites in plasma, brain tissue, and organoid models for pharmacokinetic and drug disposition studies. |

| Surface Plasmon Resonance (SPR) | A label-free optical technique for monitoring molecular interactions in real-time. | Detailed kinetic analysis of deptropine binding to muscarinic and histamine (B1213489) receptor subtypes to understand affinity and residence time. |

| High-Content Imaging | Automated microscopy and image analysis to simultaneously measure multiple cellular parameters. | Assessing the effects of deptropine on neuronal morphology, receptor internalization, and cell signaling in a high-throughput manner. |

| CRISPR-Cas9 Gene Editing | A powerful tool for precisely editing the genome of cells. nih.gov | Creating cell lines with specific muscarinic or histamine receptors knocked out to definitively validate the on-target and off-target effects of deptropine. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Deptropine dihydrogen citrate in pharmaceutical formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a citrate-specific mobile phase, as outlined in USP protocols. Prepare standard solutions using anhydrous citric acid as a reference, and validate the method via spike-and-recovery experiments to ensure accuracy . For buffer preparation, adhere to citrate-phosphate buffer systems (pH 2.6–7.0) to stabilize the compound during analysis .

Q. Which physicochemical properties of this compound are critical for formulation stability?

- Methodological Answer : Focus on solubility, pH-dependent ionization (e.g., dihydrogen citrate vs. non-ionic forms at pH 4.0–7.4), and compressibility. Conduct volumetric studies in aqueous solutions using techniques like densitometry and viscometry, referencing potassium citrate analogs for comparative data .

Q. How can spectroscopic techniques be applied to characterize this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural elucidation, focusing on citrate moiety peaks (e.g., carboxyl groups). Pair with Fourier-transform infrared spectroscopy (FTIR) to identify hydrogen bonding patterns. Cross-validate results with USP reference standards .

Advanced Research Questions

Q. How can Plackett-Burman experimental design optimize this compound synthesis or formulation?

- Methodological Answer : Screen variables (e.g., temperature, pH, excipient ratios) using a 12-run Plackett-Burman design. Assign factors like ammonium citrate concentration and solvent polarity as independent variables, and measure outcomes (e.g., yield, purity) via HPLC. Use ANOVA to identify significant parameters .

Q. What strategies resolve contradictions in pharmacokinetic data across studies on this compound?

- Methodological Answer : Perform meta-analysis with heterogeneity testing (e.g., I² statistic) to assess data variability. Replicate key experiments under controlled conditions (e.g., standardized citrate buffer pH, USP-grade reagents) and apply Bayesian statistical models to reconcile discrepancies .

Q. How does pH influence the biological activity and transport mechanisms of this compound?

- Methodological Answer : Conduct uptake assays at pH 4.0 (predominantly H₂A⁻ form) and pH 7.4 (citrate ions) using in vitro models (e.g., bacterial or mammalian cell lines). Quantify transport efficiency via radiolabeled citrate or TLC analysis, as demonstrated in Streptococcus agalactiae spermidine import studies .

Q. What molecular interactions drive this compound’s binding to cellular transporters?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with recombinant transporter proteins. Pair with mutagenesis studies to identify critical binding residues, referencing citrate-complexation mechanisms in bacterial systems .

Methodological Guidelines

- Data Presentation : Adhere to IUPAC nomenclature and SI units. Use tables for physicochemical data (e.g., solubility, pKa) and line graphs for pH-dependent activity profiles .

- Ethical Compliance : Disclose conflicts of interest and align animal/human studies with Declaration of Helsinki guidelines .

- Literature Synthesis : Prioritize peer-reviewed journals over preprint repositories. Use citation managers (e.g., Zotero) to track USP standards and recent citrate-related pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.